molecular formula C24H25ClN6O3S2 B4379817 ETHYL 2-[(2-{[4-BENZYL-5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

ETHYL 2-[(2-{[4-BENZYL-5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B4379817
M. Wt: 545.1 g/mol
InChI Key: VPBPQGUCYNQSHZ-UHFFFAOYSA-N
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Description

Ethyl 2-[({[4-benzyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that features a combination of pyrazole, triazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-{[4-BENZYL-5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the thiophene ring. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and ethyl acetoacetate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({[4-benzyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-[({[4-benzyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-{[4-BENZYL-5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ETHYL 2-[(2-{[4-BENZYL-5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

ethyl 2-[[2-[[4-benzyl-5-(4-chloro-1-methylpyrazol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN6O3S2/c1-5-34-23(33)19-14(2)15(3)36-22(19)26-18(32)13-35-24-28-27-21(20-17(25)12-30(4)29-20)31(24)11-16-9-7-6-8-10-16/h6-10,12H,5,11,13H2,1-4H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBPQGUCYNQSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)C4=NN(C=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[(2-{[4-BENZYL-5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[(2-{[4-BENZYL-5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[(2-{[4-BENZYL-5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 4
ETHYL 2-[(2-{[4-BENZYL-5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[(2-{[4-BENZYL-5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[(2-{[4-BENZYL-5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

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